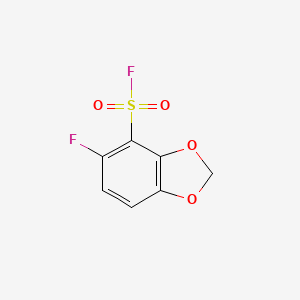
5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1,3-dioxaindane-4-sulfonyl fluoride, also known as FDSF, is a fluorinated organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in both organic and aqueous solvents, making it ideal for many laboratory experiments. The compound is known for its stability and low toxicity, making it an attractive choice for researchers.
Applications De Recherche Scientifique
5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride has been used in a variety of scientific research applications, such as in the study of enzymes. It is also used in the synthesis of fluorinated compounds and as a reagent in organic synthesis. In addition, 5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride has been used in the study of molecular recognition and binding, as well as in the synthesis of peptides and peptidomimetics.
Mécanisme D'action
5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride has been shown to act as a fluorinating agent in the presence of a base. It can be used to introduce fluorine atoms into organic molecules, which can then be used for further synthesis. In addition, 5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride has been used to modify the structure of proteins, as well as to modify the activity of enzymes.
Biochemical and Physiological Effects
5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride has been shown to have a low toxicity in vitro and in vivo studies. It has also been shown to have no effect on the growth of bacteria, fungi, and mammalian cells. In addition, 5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride has been shown to have no effect on the activity of enzymes or on the structure of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride has several advantages when used in laboratory experiments. It is a stable compound with low toxicity, making it a safe choice for researchers. In addition, it is soluble in both organic and aqueous solvents, making it easy to work with in the laboratory. However, it is important to note that 5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride can be corrosive, so it is important to take proper safety precautions when working with it.
Orientations Futures
5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride has a wide range of potential applications in scientific research. It could be used to synthesize fluorinated compounds, modify the structure of proteins, and modify the activity of enzymes. In addition, 5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride could be used to study the effects of fluorination on the structure and function of proteins. Finally, 5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride could be used to study the effects of fluorination on the activity of enzymes, as well as to study the biochemical and physiological effects of fluorinated compounds.
Méthodes De Synthèse
5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride can be synthesized from the reaction of 1,3-dioxaindane-4-sulfonyl chloride with potassium fluoride in the presence of anhydrous dimethylformamide (DMF). The reaction is carried out at room temperature and the resulting product is isolated by recrystallization from a mixture of ethanol and water.
Propriétés
IUPAC Name |
5-fluoro-1,3-benzodioxole-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTHKCIMFARZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,3-dioxaindane-4-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

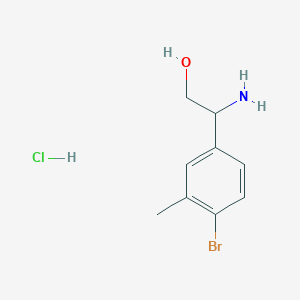
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
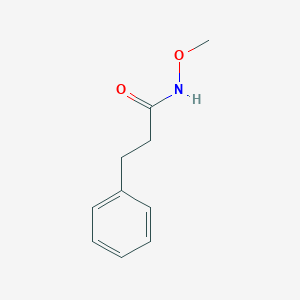
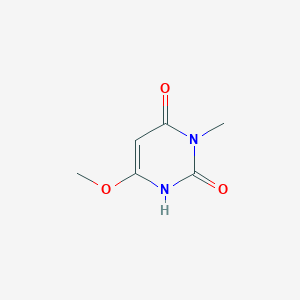
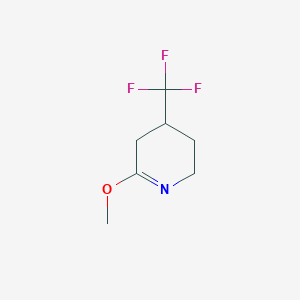
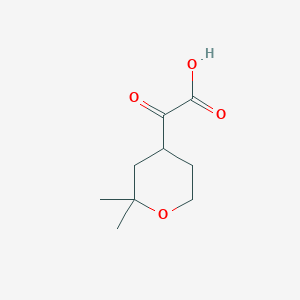

![3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B6603222.png)
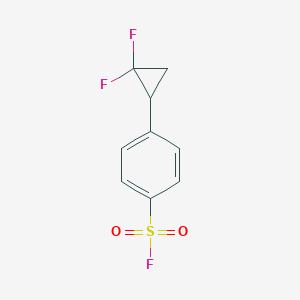

![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B6603240.png)